N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 532965-90-5
VCID: VC6372167
InChI: InChI=1S/C18H17N5O5S2/c1-10-11(2)21-28-16(10)22-30(26,27)13-5-3-12(4-6-13)20-15(24)14-9-19-18-23(17(14)25)7-8-29-18/h3-6,9,22H,7-8H2,1-2H3,(H,20,24)
SMILES: CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=C4N(C3=O)CCS4
Molecular Formula: C18H17N5O5S2
Molecular Weight: 447.48

N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

CAS No.: 532965-90-5

Cat. No.: VC6372167

Molecular Formula: C18H17N5O5S2

Molecular Weight: 447.48

* For research use only. Not for human or veterinary use.

N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide - 532965-90-5

Specification

CAS No. 532965-90-5
Molecular Formula C18H17N5O5S2
Molecular Weight 447.48
IUPAC Name N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C18H17N5O5S2/c1-10-11(2)21-28-16(10)22-30(26,27)13-5-3-12(4-6-13)20-15(24)14-9-19-18-23(17(14)25)7-8-29-18/h3-6,9,22H,7-8H2,1-2H3,(H,20,24)
Standard InChI Key AKMSPRLGQRTZGS-UHFFFAOYSA-N
SMILES CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CN=C4N(C3=O)CCS4

Introduction

The compound N-(4-(N-(3,4-dimethylisoxazol-5-yl)sulfamoyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic molecule that belongs to the class of aromatic amides. It features a thiazolo[3,2-a]pyrimidine core, which is a fused heterocyclic ring system, and incorporates a sulfamoyl group linked to a phenyl ring. The presence of a 3,4-dimethylisoxazol-5-yl moiety attached to the sulfamoyl group adds to its structural complexity.

Despite the lack of specific information on this exact compound in the provided search results, related compounds and similar structures can offer insights into its potential properties and applications. For instance, compounds with similar structural motifs have been explored for their biological activities, such as anti-inflammatory and anticancer properties.

Synthesis and Preparation

The synthesis of such compounds typically involves multi-step reactions, including the formation of the thiazolo[3,2-a]pyrimidine core and the attachment of the sulfamoyl and isoxazolyl groups. Common reagents might include amines, sulfonamides, and appropriate heterocyclic precursors.

  • Starting Materials: Likely involves a pyrimidine or thiazole derivative as a starting point.

  • Reaction Conditions: May involve refluxing in the presence of bases or acids to facilitate ring closure and substitution reactions.

Biological Activity and Potential Applications

While specific data on this compound is not available, related structures have shown promise in various biological assays:

  • Anti-inflammatory Activity: Compounds with similar heterocyclic cores have been studied as potential inhibitors of enzymes involved in inflammation, such as 5-lipoxygenase (5-LOX) .

  • Anticancer Properties: The presence of complex heterocyclic systems can confer anticancer activity by interfering with cellular processes or targeting specific proteins involved in cancer progression .

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